Selenobiotin
Overview
Description
Selenobiotin is a selenium-containing analog of biotin, a vital vitamin that plays a crucial role in various metabolic processes The substitution of sulfur with selenium in the biotin molecule results in this compound, which retains similar biochemical properties but with distinct characteristics due to the presence of selenium
Mechanism of Action
Target of Action:
Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. This compound specifically interacts with these receptors, which play a crucial role in its mode of action .
Biochemical Analysis
Biochemical Properties
Selenobiotin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Selenoproteins, which contain one or several selenocysteine residues, are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . This compound, being a selenoprotein, is expected to follow similar biochemical pathways.
Cellular Effects
Many selenoproteins have prominent antioxidant properties and can eliminate reactive oxygen species (ROS) formed as byproducts of molecular oxygen reactions in the process of oxidative phosphorylation in the cells . As a selenoprotein, this compound may share these properties.
Molecular Mechanism
It is known that selenoproteins are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . This compound, being a selenoprotein, is expected to follow similar molecular mechanisms.
Temporal Effects in Laboratory Settings
A study on selenobiotinyl-streptavidin co-crystal datasets recorded for selenium single-wavelength anomalous diffraction (Se-SAD) structure determination provides some insights .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of selenoproteins. Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Transport and Distribution
Selenoprotein P (Sepp) is known to transport selenium to target tissues . Hepatocytes convert nutritional selenocompounds into Sepp for transport and distribution . As a selenoprotein, this compound might be transported and distributed in a similar manner.
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . As a protein, this compound’s subcellular localization could be predicted using similar methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenobiotin can be synthesized through the modification of biotin synthase, an enzyme that typically catalyzes the insertion of sulfur into dethiobiotin to form biotin. By substituting sulfur with selenium, this compound is produced. The process involves the reconstitution of the enzyme with iron and selenium to form a [2Fe-2Se] cluster, which facilitates the insertion of selenium into dethiobiotin .
Industrial Production Methods: Industrial production of this compound is not as widespread as biotin, but it follows similar principles. The process involves the use of biotechnological methods to produce the enzyme biotin synthase, which is then modified to incorporate selenium instead of sulfur. This method ensures the efficient production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Selenobiotin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced back to its original form from selenoxide.
Substitution: Selenium in this compound can be substituted with other chalcogens under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Reactions with sulfur or tellurium compounds under controlled conditions.
Major Products: The major products formed from these reactions include selenoxide derivatives, reduced this compound, and substituted chalcogen compounds.
Scientific Research Applications
Selenobiotin has several scientific research applications, including:
Chemistry: Used as a probe to study selenium biochemistry and its role in enzymatic reactions.
Biology: Investigated for its role in cellular processes and its potential as a selenium supplement.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to selenium deficiency.
Industry: Utilized in the development of selenium-enriched products and supplements.
Comparison with Similar Compounds
Biotin: The sulfur analog of selenobiotin, essential for carboxylation reactions.
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in protein synthesis studies.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct biochemical properties compared to its sulfur analog, biotin. The presence of selenium enhances its antioxidant capabilities and potential therapeutic applications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDXAKXEONARI-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973528 | |
Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57956-29-3 | |
Record name | Selenobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?
A1: Research indicates that this compound, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of this compound by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming this compound. This finding provides strong evidence for the potential of biological this compound biosynthesis. []
Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?
A2: While the [2Fe-2Se]2+ biotin synthase can produce this compound, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and this compound is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.
Q3: What structural insights do we have regarding this compound and its interactions?
A3: While a full structural characterization is still pending, there's information about this compound's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, this compound can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.
Q4: Are there synthetic routes available for producing this compound?
A5: Yes, a total synthesis of this compound has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of this compound for further research and potential applications.
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